molecular formula C15H12ClN3 B12914221 s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- CAS No. 69095-76-7

s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)-

Cat. No.: B12914221
CAS No.: 69095-76-7
M. Wt: 269.73 g/mol
InChI Key: AVLDHPNHSUKPDX-UHFFFAOYSA-N
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Description

s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of m-chlorophenyl hydrazine with o-tolyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Pharmaceutical research explores the use of triazole derivatives in drug development. This compound may serve as a lead compound for designing new therapeutic agents.

Industry

In industry, triazoles are used in the production of polymers, dyes, and other materials. The specific properties of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar biological activities.

    Benzotriazole: Known for its corrosion inhibition properties.

    Tetrazole: Used in pharmaceuticals and materials science.

Uniqueness

s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of m-chlorophenyl and o-tolyl groups differentiates it from other triazole derivatives.

Properties

CAS No.

69095-76-7

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H12ClN3/c1-10-5-2-3-8-13(10)15-17-14(18-19-15)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,18,19)

InChI Key

AVLDHPNHSUKPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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